N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine
N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0750005
InChI:
InChI=1S/C20H25N5O2/c1-3-5-13-21-15-16-11-12-18(19(14-16)26-4-2)27-20-22-23-24-25(20)17-9-7-6-8-10-17/h6-12,14,21H,3-5,13,15H2,1-2H3
SMILES:
CCCCNCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OCC
Molecular Formula:
C20H25N5O2
Molecular Weight:
367.4 g/mol
N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine
CAS No.:
Cat. No.: VC0750005
Molecular Formula: C20H25N5O2
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H25N5O2 |
|---|---|
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]butan-1-amine |
| Standard InChI | InChI=1S/C20H25N5O2/c1-3-5-13-21-15-16-11-12-18(19(14-16)26-4-2)27-20-22-23-24-25(20)17-9-7-6-8-10-17/h6-12,14,21H,3-5,13,15H2,1-2H3 |
| Standard InChI Key | ZVXMLWTWHNNLKP-UHFFFAOYSA-N |
| SMILES | CCCCNCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OCC |
| Canonical SMILES | CCCCNCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OCC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator